Mal-PEG2-PFP

Vue d'ensemble

Description

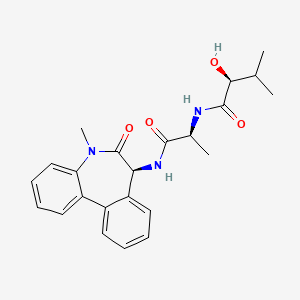

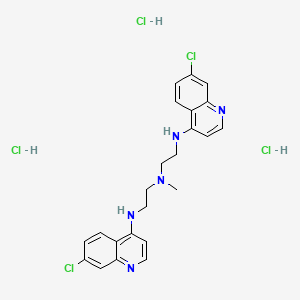

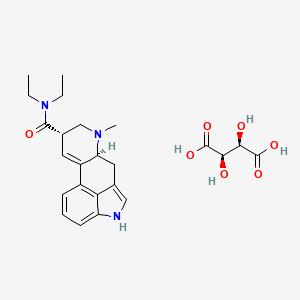

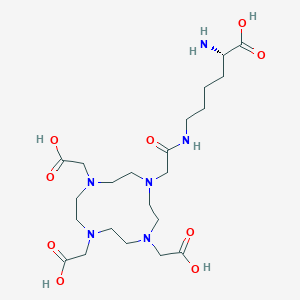

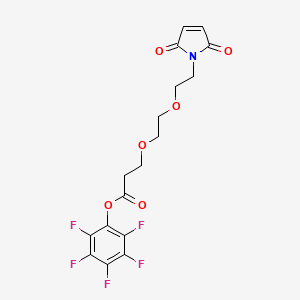

Mal-PEG2-PFP is a PEG linker containing maleimide and PFP moieties . Maleimide is thiol-reactive and reacts between pH 6.5 and 7.5 to form thiol ester bonds . PFP moiety is amine-reactive and is less susceptible to undergoing hydrolysis . The hydrophilic PEG linker increases the water solubility of a compound in aqueous media .

Molecular Structure Analysis

The molecular formula of Mal-PEG2-PFP is C17H14F5NO6 . Its InChI is InChI=1S/C17H14F5NO6/c18-12-13(19)15(21)17(16(22)14(12)20)29-11(26)3-5-27-7-8-28-6-4-23-9(24)1-2-10(23)25/h1-2H,3-8H2 . The canonical SMILES is C1=CC(=O)N(C1=O)CCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F .Chemical Reactions Analysis

While specific chemical reactions involving Mal-PEG2-PFP are not available, it’s known that the maleimide group in the molecule reacts with thiols to form thiolester bonds . The PFP moiety is amine-reactive .Physical And Chemical Properties Analysis

The molecular weight of Mal-PEG2-PFP is 423.29 g/mol . It has a topological polar surface area of 82.1 Ų . The compound has 11 rotatable bonds .Applications De Recherche Scientifique

Bioconjugation

Mal-PEG2-PFP is a non-cleavable linker for bio-conjugation . Bioconjugation is the process of chemically linking two or more biomolecules together. This process is used in a variety of scientific research fields, including drug delivery, vaccine development, and the creation of novel biomaterials.

Drug Delivery

The hydrophilic PEG linker in Mal-PEG2-PFP increases the water solubility of a compound in aqueous media . This property makes it useful in drug delivery, as it can help improve the solubility and stability of therapeutic agents, enhancing their delivery to target cells or tissues.

Proteomics Research

Mal-PEG2-PFP is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. The maleimide group in Mal-PEG2-PFP can react with thiol groups in proteins to form thiolester bonds, making it a useful tool for protein labeling and modification.

pH-Sensitive Research

The maleimide group in Mal-PEG2-PFP is thiol-reactive and reacts between pH 6.5 and 7.5 to form thiolester bonds . This property can be exploited in pH-sensitive research, such as the development of pH-responsive drug delivery systems.

Amine-Reactive Research

The PFP moieties in Mal-PEG2-PFP are amine-reactive . This property can be used in research involving amine groups, such as the modification of amine-containing compounds or the study of amine-related biological processes.

Mécanisme D'action

Target of Action

Mal-PEG2-PFP is a non-cleavable linker for bio-conjugation . It contains a Maleimides group and a COOR/Ester group linked through a linear PEG chain . The primary targets of Mal-PEG2-PFP are proteins with thiol groups and amine groups .

Mode of Action

The Maleimide group in Mal-PEG2-PFP is thiol-reactive and reacts between pH 6.5 and 7.5 to form thiol ester bonds . The PFP moiety is amine-reactive and is less susceptible to undergoing hydrolysis . This allows the compound to bind to its targets and modify them.

Biochemical Pathways

Mal-PEG2-PFP is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

The hydrophilic PEG linker in Mal-PEG2-PFP increases the water solubility of a compound in aqueous media . This can potentially enhance the bioavailability of the compound.

Result of Action

The result of Mal-PEG2-PFP’s action is the formation of a covalent bond with its target proteins, leading to their modification . In the context of PROTACs, this can lead to the degradation of the target proteins .

Action Environment

The action of Mal-PEG2-PFP is influenced by the pH of the environment. The Maleimide group reacts specifically with thiol groups at a pH between 6.5 and 7.5 . Additionally, the stability and efficacy of Mal-PEG2-PFP may be affected by other environmental factors such as temperature and the presence of other reactive groups.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F5NO6/c18-12-13(19)15(21)17(16(22)14(12)20)29-11(26)3-5-27-7-8-28-6-4-23-9(24)1-2-10(23)25/h1-2H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKYKJKJMZSGEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F5NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mal-PEG2-PFP | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.